molecular formula C15H22N2O8 B4003279 (3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate

(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate

Cat. No.: B4003279
M. Wt: 358.34 g/mol
InChI Key: APFCZXJMFUEFQV-UHFFFAOYSA-N
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Description

(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate is a useful research compound. Its molecular formula is C15H22N2O8 and its molecular weight is 358.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13761566 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methoxyphenols and Biomass Burning

Methoxyphenols, which share the methoxy functional group with the queried compound, are emitted from lignin pyrolysis and are used as tracers for biomass burning. The atmospheric reactivity of methoxyphenols, including their gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation, has been extensively reviewed. These compounds degrade primarily through reactions with OH and NO3 radicals, contributing significantly to SOA formation potential. Understanding their atmospheric reactivity aids in assessing the environmental impact of biomass burning (Liu, Chen, & Chen, 2022).

Environmental Fate of Aromatic Amines

Aromatic amines, similar to part of the compound's structure, have been reviewed for their environmental fate, including degradation products from chemical warfare agents. This research is crucial for environmental and occupational health assessments, focusing on their formation, environmental persistence, and toxicity. Such information is vital for risk assessments related to chemical exposures and environmental contamination (Munro et al., 1999).

Reductive Amination Processes

Reductive amination processes, relevant due to the amine functionality in the queried compound, involve the reaction of aldehydes or ketones with amines or ammonia in the presence of a reducing agent and a catalyst. This reaction is fundamental in organic synthesis, including pharmaceuticals and fine chemicals production. Recent advancements highlight the use of hydrogen as an environmentally friendly reducing agent, emphasizing catalysts based on earth-abundant metals (Irrgang & Kempe, 2020).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes studying its toxicity, flammability, environmental impact, and precautions needed for safe handling .

Future Directions

This involves predicting or suggesting potential areas of future research or applications for the compound .

Properties

IUPAC Name

3-methoxy-N-[2-(4-methyl-2-nitrophenoxy)ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4.C2H2O4/c1-11-4-5-13(12(10-11)15(16)17)19-9-7-14-6-3-8-18-2;3-1(4)2(5)6/h4-5,10,14H,3,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFCZXJMFUEFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCCOC)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate
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(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate
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(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate
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(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate
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(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate
Reactant of Route 6
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(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate

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